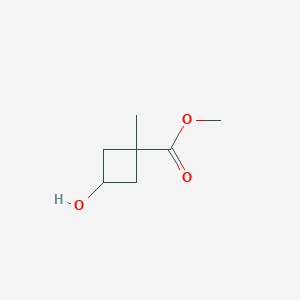

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLCCZPFOPDGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

This guide provides a comprehensive overview of a robust synthetic pathway for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the strategic considerations behind the chosen synthetic route, focusing on achieving the desired trans stereochemistry through a diastereoselective reduction. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of the 1,3-Disubstituted Cyclobutane Scaffold

The cyclobutane motif is increasingly incorporated into modern pharmaceutical agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Specifically, the 1,3-disubstituted pattern allows for precise spatial orientation of functional groups, making it a desirable scaffold for probing protein-ligand interactions. This compound, with its defined stereochemistry and versatile functional groups—a hydroxyl for further derivatization and a methyl ester for modification or hydrolysis—serves as a key intermediate in the synthesis of complex molecules.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a key disconnection at the hydroxyl group, pointing to a ketone precursor. This simplifies the synthetic challenge to the stereoselective reduction of a carbonyl group within the cyclobutane ring. The immediate precursor is therefore identified as methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Precursor: Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

The synthesis of the keto-ester precursor can be approached from commercially available 3-oxocyclobutanecarboxylic acid.[1][2] The synthesis involves two main transformations: methylation at the C1 position and esterification of the carboxylic acid.

Step 1: Methylation of 3-Oxocyclobutanecarboxylic Acid

The methylation of the carbon alpha to both the ketone and the carboxylic acid can be challenging due to competing enolization. A robust method involves the protection of the ketone, followed by methylation and deprotection. However, for the scope of this guide, we will consider the direct methylation of a precursor like 3-oxocyclobutanecarboxylic acid, which can be synthesized via various reported methods.[1][2][3][4]

Step 2: Esterification

The carboxylic acid of 1-methyl-3-oxocyclobutane-1-carboxylic acid can be readily converted to its methyl ester under standard Fischer esterification conditions.[3] This typically involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[5]

Caption: Esterification to the keto-ester precursor.

The Core of the Synthesis: Diastereoselective Reduction

The critical step in this synthetic pathway is the diastereoselective reduction of the ketone in methyl 1-methyl-3-oxocyclobutane-1-carboxylate to yield the desired trans-alcohol. The stereochemical outcome of this reduction is dictated by the direction of hydride attack on the carbonyl carbon.

Rationale for the Choice of Reducing Agent

The two faces of the cyclobutanone ring are diastereotopic. Hydride attack from the same side as the methyl and ester groups (syn-attack) would lead to the cis-alcohol, while attack from the opposite face (anti-attack) would yield the desired trans-alcohol. To achieve high diastereoselectivity for the trans isomer, a sterically demanding reducing agent is required. Such a reagent will preferentially attack from the less sterically hindered face of the ketone.

-

Sodium borohydride (NaBH₄): While a common and mild reducing agent, NaBH₄ is relatively small and may not provide high diastereoselectivity in this system.[6][7] Its selectivity can be influenced by solvent and temperature, but often results in mixtures of diastereomers.[8][9][10]

-

L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is significantly more sterically hindered than NaBH₄ due to the presence of three sec-butyl groups.[11][12] This bulkiness forces the hydride to be delivered from the less hindered face of the cyclic ketone, leading to a high degree of stereocontrol and favoring the formation of the thermodynamically more stable equatorial (in a pseudo-chair conformation) or trans alcohol.[13][14][15] Therefore, L-Selectride is the reagent of choice for this transformation.

Caption: Diastereoselective reduction yielding the trans isomer.

Experimental Protocol: A Step-by-Step Guide

This protocol details the diastereoselective reduction of methyl 1-methyl-3-oxocyclobutane-1-carboxylate to this compound.

Materials:

-

Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq).

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: L-Selectride® (1.0 M solution in THF, 1.1 eq) is added dropwise to the cold, stirring solution via syringe over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR

-

¹³C NMR

-

Infrared (IR) Spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield | Purity (post-purification) |

| Diastereoselective Reduction | Methyl 1-methyl-3-oxocyclobutane-1-carboxylate | This compound | 85-95% | >98% |

Conclusion

The synthesis of this compound is effectively achieved through a diastereoselective reduction of the corresponding keto-ester. The strategic choice of a sterically hindered reducing agent, L-Selectride®, is paramount in controlling the stereochemical outcome, favoring the formation of the desired trans isomer with high selectivity. The provided protocol offers a reliable and scalable method for accessing this valuable building block for applications in drug discovery and organic synthesis.

References

- Grokipedia. L-selectride.

- Chem-Station. (2017, May 22). L/N/K-Selectride.

- Charette, A. B. C-Carbonyl Reduction.

- Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11434-11445. [Link]

- ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent.

- Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 720-724. [Link]

- ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894-6903. [Link]

- Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. SciELO.

- ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate.

- ReMaster. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.

- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- PubChem. 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

- Shintani, R., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11469-11477. [Link]

- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

- National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 3. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. grokipedia.com [grokipedia.com]

- 12. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 13. charettelab.ca [charettelab.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Cyclobutane Derivatives

Introduction: The Enduring Appeal of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, stands as a fascinating and increasingly vital structural unit in modern chemistry.[1] Historically viewed as a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), the cyclobutane ring is now recognized as a privileged scaffold in a wide array of natural products and pharmaceutically active compounds.[2][3][4][5] Its presence in complex molecules, from antimicrobial agents to potent cancer therapies, underscores its significance.[2][6][7] The first synthesis of the parent cyclobutane was reported by Richard Willstätter in 1907, a landmark achievement that opened the door to exploring the chemistry of strained rings.[8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the synthesis (discovery), isolation, and characterization of cyclobutane derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic choices, delve into the practical challenges of purification, and outline the analytical techniques required for definitive structural validation.

Part I: Core Synthetic Strategies for Constructing the Cyclobutane Ring

The construction of the sterically demanding cyclobutane core requires specific and often energetic synthetic approaches. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. The principal strategies involve forming two new bonds via cycloaddition, or rearranging existing cyclic systems through expansion or contraction.[9]

Strategy 1: [2+2] Cycloaddition Reactions

The most direct and widely employed method for synthesizing cyclobutane rings is the [2+2] cycloaddition, where two unsaturated components (alkenes, ketenes, etc.) combine to form the four-membered ring.[10][11][12]

1.1 Photochemical [2+2] Cycloaddition

Photochemical cycloadditions are a powerful tool for accessing cyclobutanes, particularly from enones and alkenes.[13]

-

Mechanism & Rationale: The reaction is initiated by irradiating a conjugated reaction partner, typically an α,β-unsaturated ketone, with UV light. This promotes the molecule to an excited triplet state. In this state, it behaves as a diradical, allowing for a stepwise, non-concerted reaction with a ground-state alkene. A 1,4-diradical intermediate is formed, which then undergoes ring closure to yield the cyclobutane product.[14] The stepwise nature of the mechanism allows for the relief of steric strain in the transition state, making this pathway favorable for forming four-membered rings. To facilitate the formation of the triplet state, sensitizers like acetone or benzophenone are commonly used.[14]

-

Causality in Experimental Design: The choice between an intermolecular or intramolecular reaction has profound consequences. Intramolecular cycloadditions often provide superior regiocontrol and diastereoselectivity due to the conformational constraints imposed by the tether connecting the two reacting olefins.[13]

Caption: Key [2+2] Cycloaddition Pathways for Cyclobutane Synthesis.

1.2 Thermal [2+2] Cycloaddition of Ketenes

While most thermal [2+2] cycloadditions of simple alkenes are forbidden by Woodward-Hoffmann rules, reactions involving ketenes are a notable exception.

-

Mechanism & Rationale: Ketenes can react with electron-rich alkenes in a concerted, thermally allowed [π2s + π2a] cycloaddition.[15] The ketene acts as the antarafacial component, where the two new sigma bonds are formed on opposite faces of the ketene's C=C bond. This unique geometry avoids the symmetry-forbidden transition state of a purely suprafacial interaction, allowing the reaction to proceed under thermal conditions to yield cyclobutanones.[8][16]

Experimental Protocol: Intramolecular Photochemical [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a bicyclic cyclobutane derivative from a tethered enone.

-

System Preparation: Dissolve the starting material (e.g., 1 mmol of a tethered cyclohexenone derivative) in an appropriate solvent (e.g., 100 mL of acetone or acetonitrile). Acetone can serve as both solvent and triplet sensitizer. The concentration should be low (e.g., 0.01 M) to minimize intermolecular side reactions.

-

Degassing (Critical Step): Transfer the solution to a quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes. Rationale: Oxygen is a triplet quencher and can inhibit the desired reaction or lead to photo-oxidation byproducts. Thorough degassing is crucial for high yields.

-

Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia). Ensure the vessel is cooled using a water jacket or a cooling fan to maintain a consistent temperature (e.g., 20-25 °C). Rationale: Excessive heat can lead to thermal degradation of the starting material or product.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour). The disappearance of the starting material indicates reaction completion.

-

Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can then be purified.

-

Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Rationale: This step separates the desired cyclobutane product from any unreacted starting material, polymers, or other photoproducts.

Strategy 2: Ring Expansion Reactions

Ring expansion reactions provide an indirect route to cyclobutanes, often starting from more readily available cyclopropane precursors.[9][10][17] The driving force is often the formation of a more stable carbocation.

-

Mechanism & Rationale: A common strategy involves the Tiffeneau-Demjanov rearrangement, where diazotization of an aminomethylcyclopropane leads to a primary carbocation.[18] This unstable intermediate readily rearranges via expansion to a more stable secondary cyclobutyl cation, which is then trapped by a nucleophile.[18][19] More modern methods utilize Lewis acids to catalyze the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which proceed through a cyclopropyl carbinyl cation that rearranges to a cyclobutyl cation.[17] The relief of some ring strain combined with the formation of a more substituted carbocation makes this a thermodynamically favorable process.[19]

Caption: General Mechanism for a Cationic Ring Expansion Reaction.

Strategy 3: Ring Contraction Reactions

Conversely, larger rings can be contracted to form the cyclobutane core.[9][18] This approach is valuable when the substituted larger ring is more synthetically accessible.

-

Mechanism & Rationale: The Wolff rearrangement of a cyclic α-diazoketone is a classic example.[12] Photolysis or thermolysis of the diazoketone expels N₂, generating a carbene that rearranges to a ketene. In a cyclic system, this rearrangement results in a one-carbon ring contraction. A more recent, innovative method involves the stereoselective contraction of readily available pyrrolidines.[1][12] This reaction proceeds via an in-situ generated iodonitrene, which reacts with the pyrrolidine to form a 1,1-diazene intermediate. Subsequent extrusion of N₂ generates a 1,4-biradical that rapidly cyclizes to the cyclobutane product, often with excellent transfer of stereochemistry.[1][20]

Caption: Mechanism for the Ring Contraction of a Pyrrolidine.

Part II: Isolation and Purification of Cyclobutane Derivatives

The successful synthesis of a cyclobutane derivative is only half the battle; its isolation in pure form presents a distinct set of challenges, primarily stemming from the potential for multiple stereoisomers.[21]

The Challenge of Isomer Separation

Synthesis of substituted cyclobutanes often results in a mixture of diastereomers and/or enantiomers. These isomers frequently possess very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques difficult.[21]

Core Chromatographic Techniques

A multi-tiered chromatographic approach is typically required for the successful isolation of pure cyclobutane isomers.

Caption: A Typical Workflow for the Separation of Cyclobutane Isomers.

Data Presentation: Chromatographic Method Selection

| Technique | Stationary Phase | Mobile Phase | Primary Application | Rationale & Insights |

| Flash Chromatography | Silica Gel (Normal Phase) | Non-polar (e.g., Hexane/EtOAc) | Separation of diastereomers.[21] | A cost-effective, scalable first pass to separate compounds with different polarities. Diastereomers have different physical properties and can often be resolved.[21] |

| HPLC (Normal Phase) | Silica, Diol, Cyano | Non-polar (e.g., Hexane/IPA) | Separation of less polar to moderately polar diastereomers. | Offers higher resolution than flash chromatography for difficult diastereomeric separations. |

| HPLC (Reversed-Phase) | C18, C8, Phenyl | Polar (e.g., H₂O/MeCN/MeOH) | Separation of polar cyclobutane isomers.[21] | Method of choice for compounds bearing polar functional groups like carboxylic acids or amines. |

| Chiral HPLC / SFC | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) | Varies (e.g., Hexane/IPA, CO₂/MeOH) | Separation of enantiomers.[21] | Essential for resolving enantiomers. The CSP provides a chiral environment that allows for differential interaction with each enantiomer, leading to separation. Method screening is often required. |

Experimental Protocol: Flash Chromatography for Diastereomer Separation

This protocol outlines a general procedure for separating cyclobutane diastereomers.[21]

-

Sample Preparation: Dissolve the crude mixture (e.g., 100 mg) in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

-

Column Selection & Packing: Choose an appropriate size silica gel column based on the sample mass. Pack the column using a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Rationale: A well-packed column is critical for achieving good separation. Slurry packing minimizes air bubbles and ensures a uniform stationary phase bed.

-

Sample Loading: Carefully load the dissolved sample onto the top of the silica bed. A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica, is often preferred for better resolution.

-

Elution: Begin elution with the non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. Rationale: A gradient elution ensures that compounds of varying polarity are eluted efficiently. The less polar diastereomer will typically elute first.

-

Fraction Collection: Collect fractions of the eluent as it passes through the column.

-

Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure, separated diastereomers. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Part III: Structural Elucidation and Characterization

Once a cyclobutane derivative has been synthesized and isolated, its structure and stereochemistry must be unambiguously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the constitution and relative stereochemistry of cyclobutane derivatives in solution.

-

¹H NMR Spectroscopy: Unsubstituted cyclobutane exhibits a singlet at approximately 1.96 ppm due to the rapid puckering of the ring, which makes all eight protons chemically equivalent on the NMR timescale.[22] However, in substituted derivatives, this puckering is restricted, and the protons become non-equivalent, leading to complex splitting patterns. The chemical shifts and coupling constants are highly sensitive to the substituent's nature and its stereochemical orientation (axial vs. equatorial). A key diagnostic feature is the four-bond coupling (⁴JHH), which shows a strong dependence on conformation; ⁴J(eq-eq) is significantly larger (ca. 5 Hz) than ⁴J(ax-ax) (ca. 0 Hz), providing valuable clues about the ring's conformation.[23]

-

¹³C NMR Spectroscopy: Provides information on the number of unique carbon atoms and their chemical environment, helping to confirm the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns.

-

Causality in Fragmentation: The inherent strain of the cyclobutane ring makes it susceptible to characteristic cleavage upon electron impact.[24] A common fragmentation pathway for the parent cyclobutane molecular ion ([C₄H₈]⁺•, m/z 56) is the cleavage into two ethene molecules (C₂H₄, m/z 28). For substituted cyclobutanes, the fragmentation patterns are influenced by the substituents but often still show evidence of this ring cleavage, providing a diagnostic signature for the presence of the cyclobutane core.[25] For example, cyclobutanol (MW 72) may show a molecular ion peak at m/z=72, but also significant fragments corresponding to ring opening and loss of water or other small molecules.[24]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers.

Conclusion and Future Outlook

The journey from conceptualizing a cyclobutane-containing target to its synthesis and isolation is a testament to the ingenuity of modern organic chemistry. The strategic application of [2+2] cycloadditions, ring expansions, and ring contractions provides a robust toolkit for constructing this strained yet valuable carbocycle. The subsequent challenges of isolating specific isomers demand a mastery of advanced chromatographic techniques.

As our understanding of the unique conformational and electronic properties of the cyclobutane ring grows, so too does its application in drug discovery and materials science.[6][7] The ability of the cyclobutane scaffold to impart conformational rigidity and metabolic stability, while acting as a non-planar bioisostere for other groups, ensures its continued prominence.[6] Future research will undoubtedly focus on developing even more efficient, stereoselective, and environmentally benign methods for the synthesis and on-demand functionalization of this remarkable chemical entity.

References

- Ghosn, M. W., & Ramstrom, O. (2011). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 111(3), 1490-1533. [Link]

- Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

- Wang, M., & Lu, P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2736-2762. [Link]

- Willems, D., et al. (2019).

- De Kimpe, N., & De Vreese, R. (2007). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 12(6), 1241-1282. [Link]

- van der Pijl, F., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2022(34), e202200676. [Link]

- Wikipedia. (n.d.). Ring expansion and contraction. Wikipedia. [Link]

- Baran, P. S., et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

- Al-Khdhair, S. A., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 19(13), 1235-1249. [Link]

- Li, D., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2266-2292. [Link]

- Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

- ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]

- Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

- Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18373-18379. [Link]

- Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 50(10), 658-666. [Link]

- Trovaglieri, A., & Toste, F. D. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science, 11(20), 5198-5202. [Link]

- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.

- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

- ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.

- Doc Brown's Chemistry. (2025).

- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

- O'Malley, S. J. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.

- Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. [Link]

- Zhang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

- Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- ResearchGate. (n.d.). Scheme 2. Cyclobutanone-based ring expansions and annulations.

- ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally...

- Alvarez-Ibarra, A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(19), 18195-18206. [Link]

- Wang, Y., et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Chemical Science, 14(16), 4275-4282. [Link]

- Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- NIST. (n.d.). Cyclobutane, (1-methylethylidene)-. NIST WebBook. [Link]

- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

- Kan, L. S., et al. (1983). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry, 22(12), 2825-2831. [Link]

- BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?. BTC Blog. [Link]

- Scribd. (n.d.). 29 Cyclobutane Synthesis. Scribd. [Link]

- Zhang, Z., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. [Link]

- Cason, J., & Way, R. L. (1949). THE PREPARATION OF CYCLOBUTANE. The Journal of Organic Chemistry, 14(1), 32-36. [Link]

- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. [Link]

Sources

- 1. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Cyclobutane - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. baranlab.org [baranlab.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 19. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 25. pubs.acs.org [pubs.acs.org]

IUPAC name for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

An In-Depth Technical Guide to the IUPAC Nomenclature of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a comprehensive analysis of the IUPAC nomenclature for the molecule commonly known as this compound (CAS No. 1408075-48-8).[1][2] We will deconstruct the name into its constituent parts, elucidating the hierarchical rules and logical principles that govern its formation. This document is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of systematic chemical nomenclature.

Foundational Structural Analysis: The Cyclobutane Core

The parent structure of the molecule is a cyclobutane ring, a four-membered cycloalkane.[3] The selection of the cycloalkane as the parent chain is the initial step in the nomenclature process. This is determined because the ring contains the principal functional group and is not attached to a longer acyclic carbon chain.[4]

Identification and Prioritization of Functional Groups

The subject molecule presents three distinct functionalities attached to the cyclobutane core:

-

An ester group (-COOCH₃)

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

To systematically name the molecule, these functional groups must be ranked according to IUPAC priority rules.[5][6][7] The order of precedence is critical as the highest-priority group dictates the suffix of the IUPAC name, while all other groups are treated as prefixes.[8][9]

Table 1: Functional Group Prioritization

| Functional Group Present | Class | Priority | Role in IUPAC Name |

| -COOCH₃ | Ester | Highest | Suffix (-carboxylate) |

| -OH | Alcohol | Intermediate | Prefix (hydroxy-) |

| -CH₃ | Alkyl | Lowest | Prefix (methyl-) |

As shown in Table 1, the ester functional group has the highest priority.[8] Consequently, the molecule is named as an ester, specifically a cyclobutanecarboxylate . The term "carboxylate" is used instead of "-oate" when the ester group is attached to a ring.[10] The alkyl group attached to the ester's oxygen atom is named first, which in this case is methyl .[11][12][13]

The hydroxyl and methyl groups are therefore treated as substituents and will be named as prefixes.

The Protocol for Numbering the Cyclobutane Ring

The numbering of the atoms in the cyclobutane ring follows a strict protocol designed to assign the lowest possible locants (numbers) to the substituents, with priority given to the principal functional group.

Step-by-Step Numbering Protocol:

-

Assign Locant 1: The carbon atom of the ring that is attached to the principal functional group (the ester) is assigned the number 1. This is a non-negotiable first step dictated by the priority of the ester group.

-

Determine Numbering Direction: The ring can be numbered either clockwise or counter-clockwise from C1. The correct direction is the one that assigns the next lowest possible number to the other substituents.

-

Evaluate Possible Numbering Schemes:

-

Scheme A (Clockwise): C1 (Ester, Methyl), C2, C3 (Hydroxyl), C4. This gives the substituent locants 1, 1, and 3.

-

Scheme B (Counter-clockwise): C1 (Ester, Methyl), C2, C3 (Hydroxyl), C4. This also gives the substituent locants 1, 1, and 3. In this specific case, both numbering directions yield the same set of locants (1, 1, 3). Therefore, either direction is acceptable for determining the positions of the substituents.

-

The workflow for this numbering logic is illustrated below.

Caption: Logical workflow for numbering the cyclobutane ring.

Stereochemical Assignment: The trans Configuration

The prefix trans- describes the relative stereochemistry of substituents on a ring. It indicates that the substituents are on opposite faces of the ring plane.[14][15][16] In this molecule, the key substituents for determining the stereochemistry are the highest-priority group at C1 (the methyl carboxylate group) and the substituent at C3 (the hydroxyl group).

-

cis isomer: Both the methyl carboxylate group and the hydroxyl group would point to the same face of the cyclobutane ring (e.g., both "up" or both "down").

-

trans isomer: The methyl carboxylate group and the hydroxyl group point to opposite faces of the ring (e.g., one "up" and one "down").[17][18]

For this molecule, the name specifies the trans configuration.

A more precise, though less common, method for describing stereochemistry in such cases uses the Cahn-Ingold-Prelog priority system, which for this molecule results in the designation (1R,3R) or (1S,3S), depending on the specific enantiomer. The name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is a more formal IUPAC designation that reflects this specific stereochemical arrangement.[19]

The diagram below illustrates the trans spatial arrangement.

Caption: 3D representation showing the trans orientation of substituents.

Assembling the Final IUPAC Name

The construction of the final name is a systematic assembly of the components identified in the preceding sections, following IUPAC syntax.

Systematic Assembly Protocol:

-

Stereochemical Prefix: Begin with the stereochemical descriptor, trans-.

-

Alkyl Group of Ester: Name the alkyl group attached to the ester oxygen: Methyl. A space follows this part of the name.[13]

-

Substituent Prefixes: List the remaining substituents in alphabetical order, preceded by their locants.

-

3-hydroxy

-

1-methyl Alphabetically, "hydroxy" comes before "methyl".

-

-

Parent Structure: Name the parent cycloalkane: cyclobutane.

-

Principal Group Suffix: Attach the suffix for the principal functional group (the ester): -carboxylate.

Combining these components yields the complete IUPAC name:

This compound

Conclusion

The IUPAC name this compound is derived from a hierarchical set of rules that prioritize functional groups, dictate ring numbering, and specify stereochemistry. By systematically analyzing the molecule's structure—identifying the cyclobutane core, ranking the ester, hydroxyl, and methyl groups, assigning locants to minimize their numbering, and defining the trans spatial relationship—a unique and descriptive name is constructed. This methodical approach is essential for eliminating ambiguity in chemical communication and forms the bedrock of organic nomenclature.

References

- IUPAC Rules for Nomenclature of substituted Cycloalkanes. (n.d.).

- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxyl

- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8. (n.d.). Sigma-Aldrich.[2]

- Substituted Cycloalkanes. (n.d.). University of Calgary.[4]

- IUPAC Nomenclature Functional Group Priority Order. (2025, August 25).

- Naming Cycloalkanes. (2024, June 18). Chemistry LibreTexts.[5]

- This compound | 626238-08-2. (n.d.). Benchchem.[22]

- Nomenclature of Esters. (2021, May 22). Chemistry LibreTexts.[13]

- Esters – Structure, Properties and Naming. (n.d.). eCampusOntario Pressbooks.[14]

- IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks.[7]

- Functional Groups in Organic Chemistry: Types & Examples. (n.d.). Vedantu.[8]

- Priority order of functional groups in IUPAC nomenclature. (2017, August 8).

- Functional Group Order of Precedence For Organic Nomenclature. (2020, May 21). Chemistry LibreTexts.[11]

- How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. (2022, February 2). YouTube.[15]

- This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.[3]

- Naming Esters. (n.d.). Chemistry Steps.[12]

- Esters. (n.d.). University of Calgary.[16]

- Naming Cycloalkanes. (2023, November 1). Chemistry LibreTexts.[23]

- IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. (n.d.).

- An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. (n.d.). Benchchem.[20]

- Methyl 3-hydroxy-1-methylcyclobutane-1-carboxyl

- Cis-Trans Isomerism in Cycloalkanes. (2024, April 20). Chemistry LibreTexts.[18]

- Alkene - Wikipedia. (n.d.). Wikipedia.[21]

- Cis-Trans Isomerism in Cycloalkanes. (2024, September 22). Chemistry LibreTexts.[19]

Sources

- 1. appchemical.com [appchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 7. egpat.com [egpat.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Alkene - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a versatile and increasingly important building block in modern organic and medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, detailed characterization, and applications, with a focus on the underlying scientific principles that guide its use in research and development.

Core Chemical Identity

This compound is a substituted cyclobutane derivative whose unique three-dimensional structure makes it a valuable scaffold in the design of complex molecules.

Nomenclature and Structure

The compound is systematically named methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate according to IUPAC nomenclature, which precisely defines its stereochemical arrangement.[1] The 'trans' designation, or the more specific '(1r,3r)' descriptor, indicates that the hydroxyl group at position 3 and the methyl carboxylate group at position 1 are on opposite faces of the cyclobutane ring. This configuration is crucial for its chemical reactivity and biological applications as it minimizes steric hindrance compared to its cis counterpart.[1]

The primary Chemical Abstracts Service (CAS) number for this specific isomer is 1408075-48-8 .[2][3][4] It is important to distinguish this from other CAS numbers that may refer to the cis-isomer or a mixture of stereoisomers.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source |

| CAS Number | 1408075-48-8 | [2][3][4] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Physical Form | Liquid | |

| Predicted Boiling Point | 190.2 ± 33.0 °C | [1] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.73 ± 0.40 | [1] |

| InChI Key | KFLCCZPFOPDGLN-KBTIHESUSA-N | |

| SMILES | CC1(CC(C1)O)C(=O)OC | [1][5] |

| Storage | Sealed in a dry, inert atmosphere at room temperature. | [1] |

Stereoselective Synthesis: A Two-Step Approach

The synthesis of the trans isomer requires careful stereochemical control. A common and effective strategy involves a two-step sequence starting from the corresponding ketone: (1) a diastereoselective reduction to form the thermodynamically favored cis-alcohol, followed by (2) a stereochemical inversion of the hydroxyl group via a Mitsunobu reaction.

This approach is predicated on the principle that direct reduction of the ketone precursor often yields the cis isomer as the major product due to the steric hindrance of the geminal methyl and ester groups guiding the approach of the reducing agent. The subsequent Mitsunobu reaction provides a reliable method for achieving the necessary Sₙ2-type inversion to the desired trans product.

Caption: General workflow for the stereoselective synthesis of the target compound.

Step 1: Diastereoselective Reduction of the Ketone Precursor

Principle: The first step involves the reduction of methyl 1-methyl-3-oxocyclobutane-1-carboxylate. To achieve high diastereoselectivity for the cis-alcohol, a sterically hindered hydride source is employed. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) are ideal. The bulky tert-butoxy groups moderate the reactivity of the hydride and enhance selectivity, favoring attack from the less hindered face of the cyclobutanone ring, opposite to the C1-substituents.

Experimental Protocol:

-

Preparation: To a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF dropwise.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude cis-alcohol is typically of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.

Step 2: Mitsunobu Inversion to the trans-Alcohol

Principle: The Mitsunobu reaction facilitates the inversion of a secondary alcohol's stereocenter.[6] The reaction proceeds via the activation of the cis-hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, an excellent leaving group. A suitable nucleophile, such as a carboxylate anion (from benzoic acid or p-nitrobenzoic acid), then displaces the activated hydroxyl group in an Sₙ2 reaction, leading to a complete inversion of stereochemistry. A final hydrolysis step removes the benzoate ester to yield the desired trans-alcohol.

Experimental Protocol:

-

Preparation: To a solution of the crude cis-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Workup (Ester formation): Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to isolate the intermediate trans-benzoate ester. The major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be challenging to remove, sometimes requiring multiple chromatographic separations.

-

Hydrolysis: Dissolve the purified trans-benzoate ester in methanol. Add a solution of potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) in methanol and stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Final Workup and Purification: Neutralize the mixture with a mild acid (e.g., 1M HCl) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, is purified by silica gel column chromatography.

Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The trans and cis isomers can be distinguished primarily through ¹H NMR spectroscopy by analyzing the coupling constants between protons on the cyclobutane ring.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Introduction: The Role of Strained Rings in Modern Chemistry

An In-depth Technical Guide to Methyl Cyclobutanecarboxylate: Synthesis, Reactivity, and Applications

In the landscape of organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures is relentless. Small, strained carbocycles, once considered mere chemical curiosities, are now recognized as powerful motifs for influencing the three-dimensional structure, metabolic stability, and pharmacological properties of bioactive molecules.[1] The cyclobutane ring, in particular, offers a unique combination of structural rigidity and inherent ring strain, presenting a puckered conformation that can project substituents into distinct spatial vectors.[1] This characteristic makes it an invaluable scaffold in drug discovery for creating aryl isosteres, conformationally restricting molecules, and filling hydrophobic pockets in target enzymes.[1]

Methyl cyclobutanecarboxylate (CAS 765-85-5) stands out as a fundamental and versatile building block for accessing this chemical space.[2][3] As a simple ester of cyclobutanecarboxylic acid, it serves as a stable, readily available, and highly reactive intermediate for the synthesis of more complex cyclobutane derivatives.[2][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of methyl cyclobutanecarboxylate, from its core physical and chemical properties to its synthesis, key reactions, and applications in the development of next-generation therapeutics and advanced materials.

Physicochemical and Spectroscopic Profile

Methyl cyclobutanecarboxylate is a colorless, transparent liquid with a characteristic odor.[2][4] Its high purity (typically ≥98.0%) and manageable physical properties make it a practical and reliable reagent for a wide range of laboratory and industrial applications.[2]

Table 1: Physicochemical Properties of Methyl Cyclobutanecarboxylate

| Property | Value | Source(s) |

| CAS Number | 765-85-5 | [3][4] |

| Molecular Formula | C₆H₁₀O₂ | [2][5][6] |

| Molecular Weight | 114.14 g/mol | [2][5] |

| Boiling Point | 138.7°C | [2] |

| Flash Point | 30.1°C | [2] |

| Appearance | Colorless liquid | [2][4] |

| Purity | ≥98.0% | [2][6] |

| SMILES | COC(=O)C1CCC1 | [4][5] |

| InChI Key | CBTGNLZUIZHUHY-UHFFFAOYSA-N | [5][6] |

Spectroscopic Characterization

The structural elucidation of cyclobutane derivatives requires careful spectroscopic analysis. The fluxional nature of the cyclobutane ring, which undergoes rapid "ring flipping," can sometimes complicate the interpretation of NMR spectra.[7] However, standard techniques provide a clear fingerprint for the molecule.

Table 2: Expected Spectroscopic Data for Methyl Cyclobutanecarboxylate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methine proton on the cyclobutane ring adjacent to the carbonyl, and the methylene protons (-CH₂) of the cyclobutane ring. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), the methine carbon, and the methylene carbons of the cyclobutane ring.[5] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group (typically ~1730-1740 cm⁻¹). C-O stretching bands and C-H stretching bands for the alkyl groups.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (114.14 m/z) and characteristic fragmentation patterns associated with the loss of the methoxy group (-OCH₃) or the entire ester group.[5] |

Synthesis and Reactivity

As a key intermediate, the reactivity of methyl cyclobutanecarboxylate is twofold: reactions involving the ester functional group and transformations that leverage the unique properties of the cyclobutane ring.

Synthesis of Derivatives: α-Methylation

A common and illustrative transformation is the alkylation at the α-position to the carbonyl group. This reaction is fundamental for creating quaternary carbon centers, a common feature in many complex molecules. The synthesis of methyl 1-methylcyclobutanecarboxylate provides a robust, field-proven protocol.[8][9] The causality behind this specific workflow lies in the use of a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to selectively deprotonate the α-carbon, forming a nucleophilic enolate which is then trapped by an electrophile (methyl iodide).

Caption: Workflow for the synthesis of methyl 1-methylcyclobutanecarboxylate.

Key Reaction Pathways

The synthetic utility of methyl cyclobutanecarboxylate extends far beyond simple alkylation. The ester and the ring itself are gateways to a diverse array of chemical structures.

Caption: Key reaction pathways for methyl cyclobutanecarboxylate.

-

Ester Manipulations : Standard ester transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol (cyclobutylmethanol), reaction with Grignard reagents to form tertiary alcohols, and conversion to amides are all readily achievable.

-

C–H Functionalization : Advanced palladium-catalyzed reactions can directly functionalize the C-H bonds of the cyclobutane ring.[10] This powerful strategy allows for the late-stage introduction of complex substituents, such as aryl groups, in a stereocontrolled manner, guided by a directing group.[10]

-

Ring-Opening Reactions : Under certain conditions, the inherent strain energy of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear aliphatic compounds not easily synthesized by other means.[4]

Applications in Drug Discovery and Beyond

The cyclobutane scaffold is a privileged motif in medicinal chemistry, appearing in several FDA-approved drugs and numerous clinical candidates.[1][7] Its ability to impart favorable pharmacokinetic properties makes it a desirable component in modern drug design.

Caption: Application pathways from the core scaffold to final products.

-

Pharmaceutical Intermediates : Methyl cyclobutanecarboxylate is a key starting material for the synthesis of active pharmaceutical ingredients (APIs).[2] The cyclobutane unit can improve metabolic stability or act as a conformational constraint to lock a molecule into its bioactive conformation.[1] Examples of drugs containing a cyclobutane ring include the chemotherapy agent Carboplatin and the eczema treatment Abrocitinib.[7]

-

Agrochemical Development : The compound is also utilized in the synthesis of next-generation agrochemicals, contributing to the development of novel pesticides and herbicides.[2]

-

Research and Development : As a versatile building block, it is widely used in R&D to create libraries of novel compounds for high-throughput screening in the search for new biological activities.[7]

Experimental Protocols

The following protocols are provided as self-validating systems for key transformations.

Protocol 1: Synthesis of Methyl 1-methylcyclobutanecarboxylate[8]

This protocol details the α-methylation of methyl cyclobutanecarboxylate.

Materials:

-

Isopropylcyclohexylamine (27 g)

-

Dry Tetrahydrofuran (THF, 300 ml total)

-

1.6 M n-Butyl Lithium in hexane (115 ml)

-

Methyl cyclobutanecarboxylate (14 g)

-

Methyl iodide (33 g)

-

Ether

-

1N HCl

-

Ethyl acetate

-

Dilute sodium sulfite solution

-

Sodium sulfate (anhydrous)

-

Argon gas supply

Procedure:

-

Base Preparation : To a flame-dried flask under an argon atmosphere, add a solution of isopropylcyclohexylamine (27 g) in dry THF (200 ml). Cool the solution to -20°C.

-

Slowly add 1.6 M n-butyl lithium in hexane (115 ml). Stir the resulting solution for 30 minutes at -20°C to form lithium diisopropylamide (LDA).

-

Enolate Formation : Cool the LDA solution to -70°C. In a separate flask, prepare a solution of methyl cyclobutanecarboxylate (14 g) in dry THF (100 ml).

-

Add the methyl cyclobutanecarboxylate solution dropwise to the LDA solution over a 1-hour period, maintaining the temperature at -70°C.

-

After the addition is complete, allow the solution to warm to near 0°C.

-

Alkylation : Rapidly add methyl iodide (33 g) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature.

-

Workup : Pour the reaction mixture into a separatory funnel containing a mixture of ether and 1N HCl.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine all organic extracts and wash sequentially with a dilute sodium sulfite solution and twice with water.

-

Purification : Dry the combined organic layer over anhydrous sodium sulfate. Filter and remove the solvent by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to yield pure methyl 1-methylcyclobutanecarboxylate (yield: 11.4 g).

Protocol 2: General Procedure for MTT Cell Viability Assay[11]

This protocol provides a framework for assessing the cytotoxic effects of newly synthesized cyclobutane derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow overnight in a CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

Methyl cyclobutanecarboxylate is more than a simple chemical intermediate; it is an enabling tool for innovation in organic synthesis and drug discovery. Its unique structural and reactive properties provide a reliable entry point into the rich and pharmacologically relevant chemical space of cyclobutane derivatives. As synthetic methodologies continue to advance, particularly in areas like C-H functionalization, the strategic importance of foundational building blocks like methyl cyclobutanecarboxylate will only grow. For researchers aiming to develop novel therapeutics or advanced materials, a thorough understanding of this versatile compound is not just beneficial—it is essential for success.

References

- Synthesis of methyl 1-methylcyclobutane carboxyl

- Methyl Cyclobutanecarboxylate: A Versatile Organic Synthesis Intermedi

- Studies toward the stereocontrolled synthesis of cyclobutane deriv

- Cyclobutanecarboxylic acid methyl ester.

- Methyl cyclopentanecarboxyl

- Optimizing Your Synthesis: A Guide to Using Methyl Cyclobutanecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CID 68408789.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

- Cyclobutanes in Small‐Molecule Drug Candidates.

- Cyclopropylmethyl cyclobutanecarboxylate.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 765-85-5: Cyclobutanecarboxylic acid methyl ester [cymitquimica.com]

- 5. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. prepchem.com [prepchem.com]

- 9. Methyl 1-Methylcyclobutanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

The Rising Profile of Hydroxy-Substituted Cyclobutanes: A Technical Guide to Their Biological Activity and Therapeutic Potential

For: Researchers, scientists, and drug development professionals.

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its unique conformational properties and metabolic stability offer distinct advantages in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the biological activities of hydroxy-substituted cyclobutanes, a subclass demonstrating significant potential across various disease areas. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation, offering a comprehensive resource for researchers in the field.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, with its inherent strain energy, imparts a unique three-dimensional geometry that can favorably influence the pharmacological properties of small molecules.[2] This puckered conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of one or more hydroxyl groups further enhances the potential for hydrogen bonding and can significantly impact a molecule's solubility and pharmacokinetic profile.

Historically, the synthesis of functionalized cyclobutanes posed considerable challenges.[1] However, recent advancements in synthetic methodologies have made these structures more accessible, leading to a surge in their exploration in drug discovery programs.[3] From antiviral to anticancer agents, hydroxy-substituted cyclobutanes are emerging as a promising class of bioactive molecules.

Navigating the Synthetic Landscape

The efficient synthesis of stereochemically defined hydroxy-substituted cyclobutanes is paramount for their biological evaluation. A variety of synthetic strategies have been developed to access these valuable building blocks.

Photochemical [2+2] Cycloadditions

One of the most common methods for constructing the cyclobutane core is through photochemical [2+2] cycloaddition reactions. This approach involves the irradiation of two alkene-containing molecules to form a four-membered ring. Subsequent functional group manipulations can then be employed to introduce the desired hydroxyl substitutions.

Ketene Cycloadditions

The reaction of ketenes with alkenes provides another powerful tool for the synthesis of cyclobutanones, which can be readily reduced to the corresponding hydroxycyclobutanes. This method offers a thermal alternative to photochemical approaches.[4]

Multi-component Reactions

More recently, multi-component reactions (MCRs) have gained traction for the efficient and atom-economical synthesis of complex molecules, including functionalized cyclobutanes.[5][6] These reactions allow for the formation of multiple bonds in a single step, streamlining the synthetic process.

Unraveling the Mechanisms of Action: Case Studies

While the biological activities of hydroxy-substituted cyclobutanes are diverse, a common thread is their ability to interact with specific biological targets with high affinity and selectivity. Here, we examine the mechanisms of action of two prominent, albeit not hydroxy-substituted in the core ring, cyclobutane-containing drugs to illustrate the therapeutic potential of this scaffold.

Carboplatin: A DNA Cross-linking Agent in Cancer Therapy

Carboplatin, a platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand. Inside the cell, Carboplatin is activated and forms reactive platinum complexes that bind to DNA, creating intra- and inter-strand cross-links.[7][8] This covalent modification of DNA disrupts its replication and transcription, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][4]

Caption: Workflow for an MTT cytotoxicity assay.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.

[9]Protocol: General Enzyme Inhibition Assay

[5][10]1. Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the hydroxy-substituted cyclobutane inhibitor in an appropriate buffer. 2. Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. 3. Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding. 4. Initiate Reaction: Add the substrate to start the enzymatic reaction. 5. Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry). 6. Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value and, if necessary, perform kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).

Antimicrobial Susceptibility Testing

To assess the potential of hydroxy-substituted cyclobutanes as antimicrobial agents, their ability to inhibit the growth of bacteria and fungi must be determined.

[11][12]Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

[6][12]1. Inoculum Preparation: Prepare a standardized suspension of the test microorganism. 2. Compound Dilution: Prepare serial twofold dilutions of the hydroxy-substituted cyclobutane in a 96-well microtiter plate containing growth medium. 3. Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls. 4. Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth. 5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

The anti-inflammatory potential of hydroxy-substituted cyclobutanes can be evaluated using various in vitro models.

[13]Protocol: Inhibition of Protein Denaturation Assay

[14][15]1. Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and varying concentrations of the hydroxy-substituted cyclobutane. 2. Induce Denaturation: Heat the reaction mixtures to induce protein denaturation. 3. Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically. 4. Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

Future Directions and Conclusion

The field of hydroxy-substituted cyclobutanes in drug discovery is ripe with opportunity. Future research will likely focus on:

-

Development of novel and more efficient synthetic routes to access a wider diversity of these compounds.

-

Elucidation of the mechanisms of action for a broader range of biological activities.

-

Application of computational modeling and machine learning to predict the biological activity and optimize the design of new derivatives.

-

In vivo studies to validate the therapeutic potential of promising lead compounds.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Boceprevir?

- News-Medical.Net. (n.d.). Carboplatin Pharmacology.

- Wikipedia. (2024). Carboplatin.

- Urology Textbook. (n.d.). Carboplatin: Mechanism of Action, Adverse Effects, Contraindications, and Dosing.

- National Center for Biotechnology Information. (n.d.). Boceprevir. PMC.

- National Center for Biotechnology Information. (2020, September 15). Carboplatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- SciELO. (2014). Carboplatin: molecular mechanisms of action associated with chemoresistance.

- National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem.

- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.

- Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- National Center for Biotechnology Information. (2022, January 26). Boceprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Wikipedia. (2024). Boceprevir.

- Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols.

- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.

- ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.

- National Center for Biotechnology Information. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- Royal Society of Chemistry. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.

- National Center for Biotechnology Information. (2012, May 1). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- National Center for Biotechnology Information. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PMC.

- MDPI. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.

- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

- ResearchGate. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.

- PubMed. (2019). Bioactive cyclobutane-containing alkaloids.

- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.

- ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study.

- ResearchGate. (2025, August 7). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.

- ResearchGate. (n.d.). a) Examples of bioactive natural products containing cyclobutane ring. b) HOMD or HETD of styrenes mediated with PIDA or DMP, respectively.

- ResearchGate. (n.d.). Representative cyclobutane-containing bioactive molecules.

Sources

- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboplatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carboplatin - Wikipedia [en.wikipedia.org]

- 4. urology-textbook.com [urology-textbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. woah.org [woah.org]

- 7. news-medical.net [news-medical.net]

- 8. scielo.br [scielo.br]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]